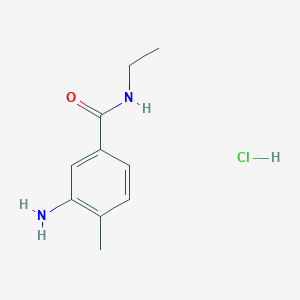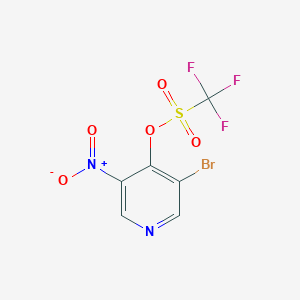
2-(4-Fluorophenyl)-3-methylbutanal
Overview
Description
2-(4-Fluorophenyl)-3-methylbutanal (2-FPM) is a chemical compound that has recently gained attention for its potential applications in scientific research. It has been studied for its synthesis methods, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Radiosynthesis
A derivative of CGS 27023A, incorporating a fluorophenyl group, has been developed for PET imaging, demonstrating potent matrix metalloproteinase inhibition. The radiosynthesis of this compound offers insights into diagnostic applications in imaging studies (Wagner et al., 2009). Additionally, the synthesis of fluorophenyl derivatives for pharmaceutical applications, such as atorvastatin, highlights the importance of such compounds in drug development (Zhou Kai, 2010; Song Hong-rui, 2009).
Chemical Sensing and Fluorescence
Fluorophores with temperature-dependent emission spectra, such as N-(1-pyrenylmethyl)-1-pyrenebutanamide, offer a method for non-intrusive temperature measurement in organic solvents, indicating the potential of fluorophenyl compounds in sensor applications (Jianfeng Lou et al., 1997). Another study on a fluorogenic chemosensor demonstrates the utility of such compounds in detecting metal ions efficiently, which can be extended to environmental monitoring and diagnostic assays (L. Patra et al., 2018).
Antitumor Applications
The investigation into novel antitumor 2-(4-aminophenyl)benzothiazoles highlights the therapeutic potential of fluorophenyl derivatives. These compounds exhibit potent antitumor properties and have been explored for their mechanism of action, metabolic transformations, and clinical applicability (T. Bradshaw et al., 2002).
properties
IUPAC Name |
2-(4-fluorophenyl)-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-8,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUYOLXSBQPTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)
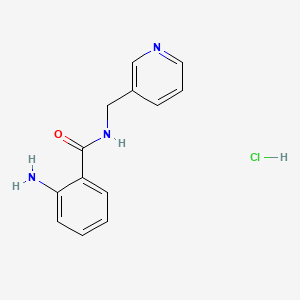
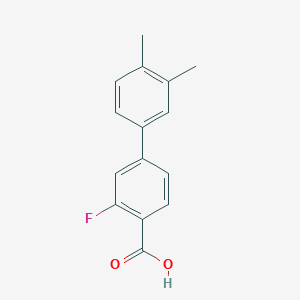
![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)
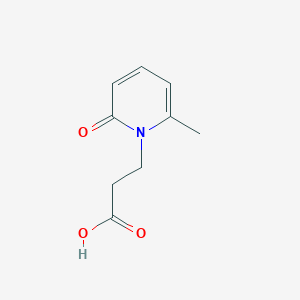

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)

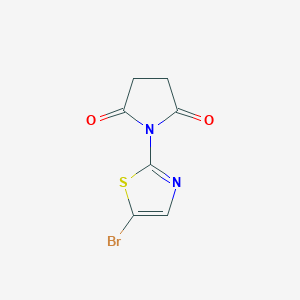
![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)
